Home > Products > Screening Compounds P147180 > (S)-3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide
(S)-3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide -

(S)-3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide

Catalog Number: EVT-282247
CAS Number:
Molecular Formula: C24H26F2N6O
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propanamide, commonly referred to as B-973B, is a synthetic compound identified as a potent and selective allosteric agonist-positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , , , ]. It plays a crucial role in scientific research, particularly in understanding the complex mechanisms of α7 nAChR modulation and its implications in various physiological processes.

Synthesis Analysis

B-973B has been synthesized using a five-step process []. The synthesis involves a chiral resolution to isolate the active enantiomer, (-)-B-973B. This enantiomer has been found to be significantly more potent than its (+)-enantiomer []. Asymmetric synthesis of B-973B has also been achieved with 99% enantiomeric excess (ee), confirming the absolute "S" stereochemistry through X-ray crystallography [].

Molecular Structure Analysis

The molecular structure of B-973B comprises a central pyrazine ring substituted with a piperazine moiety connected to a pyridine ring and a propanamide chain linked to a 3,4-difluorophenyl group. The "S" configuration at the chiral center on the propanamide chain defines the active enantiomer, B-973B. Detailed structural information, including bond lengths, bond angles, and spatial arrangements, can be derived from X-ray crystallography data [].

Mechanism of Action

B-973B acts as an ago-PAM of α7 nAChRs. This means it binds to an allosteric site on the receptor, distinct from the orthosteric acetylcholine binding site [, , , , ]. This binding enhances the receptor's sensitivity to acetylcholine and can directly activate the receptor even in the absence of acetylcholine [, ]. Studies suggest that B-973B interacts with both the extracellular and transmembrane domains of the receptor, leading to prolonged channel opening and increased ion flux [, ]. Notably, the M254L mutation in the transmembrane domain significantly reduces B-973B's activity, highlighting the importance of this region for its action [].

Applications

B-973B is primarily utilized as a pharmacological tool to investigate the structure, function, and modulation of α7 nAChRs [, , , , ]. Its high selectivity and potency make it valuable in dissecting the intricate mechanisms of allosteric modulation and its impact on receptor function. Some specific applications include:

  • Differentiating α7 nAChR subtypes: B-973B exhibits unique activity profiles compared to other ago-PAMs like GAT107, making it useful for differentiating between α7 nAChR subtypes and exploring their pharmacological differences [].
  • Investigating allosteric binding sites: Mutational studies combined with B-973B activity assessments help elucidate the location and nature of allosteric binding sites on α7 nAChRs [, ].
  • Characterizing allosteric activation mechanisms: By comparing the effects of B-973B with other ago-PAMs and orthosteric agonists, researchers gain insights into the complex mechanisms underlying allosteric activation of α7 nAChRs [, ].

PNU-120596

Compound Description: PNU-120596 is a type II positive allosteric modulator (PAM) of α7 nAChRs. Unlike ago-PAMs like B-973B, PNU-120596 requires the presence of an orthosteric agonist to produce significant channel activation. []

Relevance: PNU-120596 highlights a key distinction between different classes of PAMs acting on α7 nAChRs. While both PNU-120596 and B-973B bind to allosteric sites and enhance receptor activity, B-973B can directly activate the receptor in the absence of an orthosteric agonist, a characteristic not shared by PNU-120596. []

Relevance: GAT107 serves as a direct point of comparison for understanding the unique pharmacological profile of B-973B. Despite both being ago-PAMs, their distinct activation kinetics and sensitivities to antagonists suggest nuanced interactions with the α7 nAChR. []

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide

Compound Description: This compound, also known as 4BP-TQS, is a racemic mixture that acts as an ago-PAM at α7 nAChRs. Its active isomer, GAT107, exhibits similar ago-PAM activity. []

Relevance: The identification of 4BP-TQS and its active enantiomer GAT107 provides structural insights into the features necessary for ago-PAM activity at α7 nAChRs. The comparison between B-973B and GAT107 highlights how different structural scaffolds can achieve similar allosteric modulation effects. []

3a,4,5,9b-Tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide

Compound Description: This compound, often abbreviated as TQS, acts as a PAM at α7 nAChRs. Unlike B-973B, it is not categorized as an ago-PAM, meaning it requires an orthosteric agonist to exert its modulatory effects. []

Relevance: TQS represents a structural class of PAMs distinct from B-973B, further highlighting the diversity of chemical scaffolds capable of modulating α7 nAChR activity. The comparison emphasizes the specific structural features within B-973B that confer its ago-PAM properties. []

Relevance: The contrasting activities of 2,3,5,6TMP-TQS enantiomers provide valuable insights into the stereospecificity of the α7 nAChR allosteric binding site. The antagonistic activity of (-)2,3,5,6TMP-TQS against both B-973B and GAT107 suggests a shared binding site or overlapping mechanisms of action for these ago-PAMs. []

Acetylcholine (ACh)

Compound Description: Acetylcholine is the endogenous orthosteric agonist of α7 nAChRs. [] It binds to the receptor's orthosteric site, triggering channel opening and ion flux. []

Relevance: Understanding the effects of ACh on α7 nAChRs is crucial for contextualizing the actions of allosteric modulators like B-973B. While B-973B can activate the receptor independently, ACh remains the primary physiological ligand, and B-973B's therapeutic relevance likely stems from its ability to enhance ACh's effects. []

Mecamylamine

Compound Description: Mecamylamine is a non-competitive antagonist of α7 nAChRs. [] It inhibits receptor activity by binding to a site distinct from the orthosteric and allosteric sites. []

Relevance: The differential sensitivity of B-973B and GAT107 to mecamylamine blockade provides further evidence for their distinct modes of interaction with the α7 nAChR. The relative insensitivity of B-973B to mecamylamine suggests that it might induce a receptor conformation less amenable to mecamylamine binding. []

1,1-diethyl-4-(naphthalene-2-yl)piperazin-1-ium (2NDEP)

Compound Description: 2NDEP is a weak partial agonist of α7 nAChRs. [] Research suggests it might bind to an allosteric activation (AA) site within the receptor's extracellular domain. []

Relevance: The potential interaction of 2NDEP with the AA site, a site distinct from the binding site of B-973B, highlights the complexity of allosteric modulation in α7 nAChRs. Further research on compounds like 2NDEP could provide valuable tools for dissecting the interplay between different allosteric sites and their roles in receptor function. []

2,3,5,6MP-TQS (cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide)

Compound Description: 2,3,5,6MP-TQS is an antagonist that selectively targets the AA site of α7 nAChRs. []

Relevance: 2,3,5,6MP-TQS serves as a pharmacological tool for investigating the role of the AA site in the actions of other ligands, including potential allosteric agonists like 2NDEP. [] While B-973B is not believed to directly interact with the AA site, understanding the contributions of different allosteric sites is crucial for fully characterizing the pharmacological profile of B-973B and other α7 nAChR modulators. []

Properties

Product Name

3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide

IUPAC Name

3-(3,4-difluorophenyl)-N-[(1S)-1-[6-(4-pyridin-2-ylpiperazin-1-yl)pyrazin-2-yl]ethyl]propanamide

Molecular Formula

C24H26F2N6O

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C24H26F2N6O/c1-17(29-24(33)8-6-18-5-7-19(25)20(26)14-18)21-15-27-16-23(30-21)32-12-10-31(11-13-32)22-4-2-3-9-28-22/h2-5,7,9,14-17H,6,8,10-13H2,1H3,(H,29,33)/t17-/m0/s1

InChI Key

WQYZERNSONBUCW-KRWDZBQOSA-N

SMILES

CC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F

Solubility

Soluble in DMSO

Synonyms

(S) B-973B; (S)-B 973B; (S)-B973B; (S)-B-973B; (-)-(S)-B-973B

Canonical SMILES

CC(C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F

Isomeric SMILES

C[C@@H](C1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3)NC(=O)CCC4=CC(=C(C=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.